molecular formula C9H11NO B150795 Isoindolin-5-ylmethanol CAS No. 127168-98-3

Isoindolin-5-ylmethanol

Cat. No.: B150795
CAS No.: 127168-98-3
M. Wt: 149.19 g/mol
InChI Key: RNLBNPQIMFCASQ-UHFFFAOYSA-N
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Description

Isoindolin-5-ylmethanol is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline is a heterocyclic compound characterized by a fused benzopyrrole ring system

Scientific Research Applications

Isoindolin-5-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: this compound derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Safety and Hazards

When handling Isoindolin-5-ylmethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Isoindolin-5-ylmethanol, as an indole derivative, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound.

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives, including this compound, are metabolized by gut microorganisms through the tryptophan-indole pathway . This pathway involves the conversion of tryptophan, an essential amino acid, into indole and its derivatives. The shikimate pathway is also important for the biosynthesis of indoles

Pharmacokinetics

The compound’s boiling point is predicted to be 2967±350 °C, and its density is predicted to be 1162±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound may have similar effects . For instance, indole derivatives have been found to exhibit antiviral activity, with some compounds showing inhibitory activity against influenza A .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its storage conditions under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, the compound’s interaction with gut microorganisms, which play a role in its metabolism, may be influenced by factors such as diet and the composition of the gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindolin-5-ylmethanol typically involves the reduction of isoindoline-5-carboxaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isoindolin-5-ylmethanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to isoindolin-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of isoindoline.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Thionyl chloride in dichloromethane under reflux conditions.

Major Products Formed:

    Oxidation: Isoindolin-5-carboxylic acid.

    Reduction: Isoindoline.

    Substitution: Isoindolin-5-yl chloride or isoindolin-5-yl bromide.

Comparison with Similar Compounds

Isoindolin-5-ylmethanol can be compared with other similar compounds such as:

    Isoindoline: A fully reduced form of isoindole, used in various synthetic applications.

    Isoindolinone: A compound with a carbonyl group at the 1-position, known for its biological activity.

    Phthalimide: An isoindole derivative with two carbonyl groups, widely used in organic synthesis.

Uniqueness: this compound is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,10-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLBNPQIMFCASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600399
Record name (2,3-Dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-98-3
Record name (2,3-Dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Palladium on activated carbon (200 mg) was added to a solution of (2-benzyl-2,3-dihydro-1H-isoindol-5-yl)-methanol (2.39 g, 10.0 mmol) in ethanol (60 ml) and the resulting mixture was placed in a Parr apparatus, heated to 50° C. and shaken under a hydrogen atmosphere at 60 psi for 30 hours. Upon cooling to room temperature the mixture was filtered under gravity, the solids were rinsed with ethanol (2×10 ml) and the solvent removed in vacuo to afford (2,3-dihydro-1H-isoindol-5-yl)-methanol (1.49 g, 100%) as an off-white solid. 1H NMR (DMSO-d6) 7.20 (1H, s), 7.18 (1H, d), 7.12 (1H, d), 5.10 (1H, br s), 4.46 (2H, s), 4.05 (4H, s). MS: [M+H]+ 150.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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